molecular formula C29H32O13 B601097 Etoposide Impurity C CAS No. 100007-53-2

Etoposide Impurity C

カタログ番号: B601097
CAS番号: 100007-53-2
分子量: 588.6 g/mol
InChIキー: VJJPUSNTGOMMGY-LMSDHMSKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Etoposide Impurity C, also known as α-Etoposide, is a derivative of the chemotherapeutic agent etoposide. Etoposide is widely used in the treatment of various cancers, including lung cancer, testicular cancer, and lymphomas. This compound is one of the many impurities that can be found during the synthesis and production of etoposide .

準備方法

Synthetic Routes and Reaction Conditions: Etoposide Impurity C is typically synthesized through the semi-synthetic modification of podophyllotoxin, a naturally occurring compound extracted from the roots and rhizomes of the Mayapple plant. The synthesis involves several steps, including the formation of a glucopyranoside derivative and subsequent modifications to introduce the desired functional groups .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the purity and yield of the compound. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .

化学反応の分析

Types of Reactions: Etoposide Impurity C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as quinone derivatives and substituted analogs .

科学的研究の応用

Genotoxicity Studies

Etoposide has been extensively studied for its potential genotoxic effects. Research indicates that etoposide can cause genetic damage, leading to secondary malignancies such as leukemia. A case study utilized Etoposide to assess the risk of genetic damage through a next-generation risk assessment framework. This approach aimed to evaluate margins of exposure (MOEs) and characterize the potential for genetic toxicity in patients exposed to etoposide .

Key Findings:

  • Etoposide exhibits clastogenic properties, which can lead to chromosomal damage.
  • Historical data suggest a correlation between cumulative doses of etoposide and increased incidence of secondary leukemia in treated patients .

Pharmacokinetic Interactions

Etoposide is often used in combination therapies with other chemotherapeutics like cisplatin. The pharmacokinetics of etoposide show non-linear characteristics at higher doses, necessitating careful monitoring of drug levels to mitigate adverse effects . The development of dual fluorescence probes has enabled selective quantification of etoposide and cisplatin levels in plasma, enhancing therapeutic monitoring during combination chemotherapy .

Clinical Case Studies

Several clinical studies have documented the efficacy and toxicity profiles of etoposide when used alone or in combination with other agents:

  • A Phase II study investigated the combination of etoposide with cisplatin and thoracic radiotherapy in patients with limited-disease small-cell lung cancer (LD-SCLC). The study reported an overall response rate of 88% and significant toxicities, including high rates of neutropenia .
  • Another study highlighted the importance of dose adjustments based on renal function due to the pharmacokinetic properties of both etoposide and cisplatin, emphasizing the need for precise dosing strategies in clinical settings .

Risk Assessment Frameworks

The application of next-generation risk assessment frameworks has been pivotal in evaluating the safety profiles of pharmaceuticals like etoposide. These frameworks facilitate a structured approach to assess genetic toxicity risks associated with drug exposure, enabling more informed decision-making regarding patient safety and therapeutic benefits .

Data Table: Summary of Key Studies on Etoposide Impurity C

Study TypeFocus AreaKey Findings
Genotoxicity AssessmentRisk CharacterizationEtoposide associated with clastogenic effects; increased risk for secondary leukemia at high doses .
Pharmacokinetics StudyDrug InteractionDeveloped dual fluorescence probes for selective detection; non-linear pharmacokinetics observed .
Clinical TrialEfficacy in LD-SCLCOverall response rate 88%; significant neutropenia observed .
Risk Assessment FrameworkGenetic Toxicity EvaluationFramework useful for MOE analysis; supports decision-making on drug safety .

作用機序

Etoposide Impurity C exerts its effects by inhibiting the enzyme topoisomerase II. This enzyme is responsible for managing the topological states of DNA during replication and transcription. By inhibiting topoisomerase II, this compound induces breaks in the DNA strands, preventing the repair process and leading to cell death. This mechanism is similar to that of etoposide, making it a valuable compound for studying the effects of topoisomerase II inhibition .

類似化合物との比較

Uniqueness: Etoposide Impurity C is unique due to its specific structural modifications, which differentiate it from other impurities and derivatives. These modifications can influence its biological activity and pharmacokinetic properties, making it a valuable compound for research and quality control .

生物活性

Etoposide Impurity C (CAS No: 100007-53-2) is a semi-synthetic derivative of podophyllotoxin, primarily studied for its biological activity and potential therapeutic effects. This compound is particularly significant in the context of cancer treatment, where its mechanisms of action and interactions with cellular processes are crucial for understanding its efficacy and safety.

This compound primarily targets DNA topoisomerase II , an enzyme essential for DNA replication, transcription, and recombination. The interaction between this compound and topoisomerase II involves the formation of a covalent complex with DNA, leading to the induction of double-strand breaks (DSBs) in the DNA helix. This mechanism is critical as it triggers apoptosis, or programmed cell death, which is a desired outcome in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to mirror that of Etoposide, characterized by significant inter-individual variability in plasma concentrations. Etoposide typically exhibits approximately 50% bioavailability when administered orally, with about 95% plasma protein binding. The drug's exposure is generally linear with increasing doses .

Biological Activity and Effects

This compound has been investigated for various biological activities:

  • Antitumor Activity : Like its parent compound, Etoposide, it exhibits antitumor properties by inhibiting cell division and tumor growth through its action on topoisomerase II.
  • Genotoxicity : The compound has been associated with genotoxic effects due to its mechanism of inducing DSBs. This raises concerns regarding secondary malignancies in patients receiving Etoposide-based therapies .
  • Cellular Processes : Research indicates that this compound may influence several cellular signaling pathways, enhancing the ability of topoisomerase II to compact DNA by trapping DNA loops .

Case Studies

A hypothetical case study highlighted the genetic toxicity risk associated with Etoposide and its derivatives. The study utilized a framework for assessing genetic damage risk from pharmaceuticals, focusing on the implications of DSBs caused by topoisomerase II inhibition. It emphasized the importance of evaluating exposure levels in patients undergoing treatment with Etoposide to better understand the risk-benefit ratio .

Comparison with Related Compounds

CompoundMechanism of ActionAntitumor ActivityGenotoxic Risk
Etoposide Inhibits topoisomerase IIHighYes
Teniposide Inhibits topoisomerase IIModerateYes
Podophyllotoxin Inhibits topoisomerase IILowLimited
This compound Inhibits topoisomerase IIModerateYes

特性

CAS番号

100007-53-2

分子式

C29H32O13

分子量

588.6 g/mol

IUPAC名

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29-/m1/s1

InChIキー

VJJPUSNTGOMMGY-LMSDHMSKSA-N

異性体SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O

正規SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O

外観

Solid powder

純度

> 95%

数量

Milligrams-Grams

同義語

α-Etoposide;  (5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-α-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one;  Pyrano[3,2-d]-1,3-dioxin Furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。